Bienvenue dans la boutique en ligne BenchChem!

WAY-600

mTOR Kinase Assay Biochemical Potency

WAY-600 is an ATP-competitive mTOR kinase inhibitor that fully blocks both mTORC1 and mTORC2, overcoming the partial inhibition and resistance seen with allosteric rapalogs. With an IC50 of 9 nM against recombinant mTOR and >100-fold selectivity over PI3Kα and >500-fold over PI3Kγ, it provides unambiguous on-target readouts in cellular assays. Validated in HepG2 xenograft models and useful for DNA-PKcs combination studies. Choose WAY-600 for experiments demanding complete mTOR pathway shutdown and reliable differentiation from PI3K signaling.

Molecular Formula C28H30N8O
Molecular Weight 494.6 g/mol
CAS No. 1062159-35-6
Cat. No. B1684597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-600
CAS1062159-35-6
SynonymsWAY600;  WAY 600;  WAY600.
Molecular FormulaC28H30N8O
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7
InChIInChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2
InChIKeyFPEIJQLXFHKLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: WAY-600 (CAS 1062159-35-6), a Potent ATP-Competitive mTOR Kinase Inhibitor for Cancer Research


WAY-600 (CAS 1062159-35-6) is a pyrazolopyrimidine-based, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and 2 (mTORC2) [1]. It exhibits a single-digit nanomolar biochemical IC50 (9 nM) against recombinant mTOR and demonstrates >100-fold selectivity over class I PI3K isoforms (α, γ) . This compound is a critical research tool for elucidating mTOR-driven signaling pathways in oncology, particularly in models where dual mTORC1/2 inhibition is required and resistance to allosteric rapalogs is a concern [1].

Why Substituting WAY-600 (CAS 1062159-35-6) with Other mTOR Inhibitors Can Compromise Experimental Integrity


Substituting WAY-600 with a generic mTOR inhibitor, such as a rapalog (e.g., rapamycin), a less selective ATP-competitive inhibitor, or a dual PI3K/mTOR inhibitor, introduces significant experimental variability and can lead to false conclusions due to fundamental mechanistic differences. Unlike rapalogs, which are allosteric inhibitors that only partially block mTORC1 and spare mTORC2, WAY-600 is an ATP-competitive inhibitor that directly and potently blocks both mTOR complexes [1]. Furthermore, its selectivity profile against PI3K isoforms is distinct from other ATP-competitive mTOR inhibitors like AZD8055, which can have differing potencies and selectivity windows [2]. Even among close structural analogs like WYE-687 and WYE-354, subtle differences in biochemical potency and cellular target engagement exist, making direct interchangeability without quantitative validation scientifically unsound [1].

Quantitative Differentiation of WAY-600 (CAS 1062159-35-6) for Scientific Procurement


WAY-600 vs. WYE-354: Comparative Biochemical Potency Against Recombinant mTOR Kinase

WAY-600 demonstrates a comparable but slightly higher biochemical IC50 against recombinant mTOR (9 nM) compared to its close structural analog WYE-354 (5 nM), providing a well-characterized potency benchmark within this chemical series [1].

mTOR Kinase Assay Biochemical Potency Cancer Research

WAY-600 vs. WYE-687: Comparative Cellular Selectivity Over PI3K Signaling

In cellular assays, WAY-600 and WYE-687 both inhibit mTORC1 (p-S6K1 T389) and mTORC2 (p-AKT S473) at significantly lower concentrations than they inhibit the PI3K-PDK1-dependent phosphorylation of AKT at T308, a key selectivity marker. WAY-600 exhibits a reported selectivity window of >100-fold over PI3Kα and >500-fold over PI3Kγ, confirming its cellular target specificity [1].

mTORC1/mTORC2 Cellular Selectivity PI3K Oncology

WAY-600 vs. Rapamycin: Functional Differentiation in Rapamycin-Resistant Cancer Models

WAY-600, an ATP-competitive mTOR kinase inhibitor, potently induces G1 cell cycle arrest and apoptosis in both rapamycin-sensitive and rapamycin-resistant cancer cell lines, a feature that distinguishes it from allosteric mTORC1 inhibitors like rapamycin which are ineffective against mTORC2 and fail to induce apoptosis in resistant models [1].

Drug Resistance mTORC2 Apoptosis Cancer Cell Lines

WAY-600 vs. AZD8055: Comparative Biochemical and Cellular Potency Profiles

WAY-600 exhibits a biochemical IC50 of 9 nM for mTOR, while AZD8055 is reported with a biochemical IC50 ranging from 0.13 nM to 0.8 nM depending on the assay format. This near 10- to 70-fold difference in potency in vitro underscores the need for careful compound selection based on desired potency and potential for off-target effects at higher concentrations [1][2].

mTOR Inhibitor Potency Comparison AZD8055 Kinase Profiling

WAY-600 In Vivo Antitumor Efficacy in HepG2 Hepatocellular Carcinoma Xenograft Model

In a HepG2 mouse xenograft model of hepatocellular carcinoma, WAY-600 administered at a dose of 10 mg/kg for 14 days resulted in a significant reduction in tumor growth, demonstrating its in vivo antitumor efficacy as a single agent [1].

Hepatocellular Carcinoma In Vivo Efficacy Xenograft Model Antitumor Activity

WAY-600 Resistance Mechanism: DNA-PKcs as a Predictive Biomarker for Efficacy in Colorectal Cancer

WAY-600 exhibits moderate activity against colorectal cancer (CRC) cells, but its antitumor efficacy is significantly potentiated when combined with a DNA-PKcs inhibitor (NU7026). In an HT-29 CRC xenograft model, co-administration of WAY-600 and NU7026 dramatically enhanced anti-tumor growth activity compared to WAY-600 alone, identifying DNA-PKcs as a major resistance factor and a potential biomarker for patient stratification [1].

Colorectal Cancer Drug Resistance DNA-PKcs Combination Therapy

Recommended Research and Industrial Applications for WAY-600 (CAS 1062159-35-6) Based on Validated Evidence


Target Validation Studies Requiring Potent, Dual mTORC1/2 Inhibition in Rapamycin-Resistant Models

WAY-600 is the preferred tool compound for studies aiming to fully suppress mTOR signaling, particularly in cancer models where rapamycin or rapalogs are ineffective. Its ability to potently block both mTORC1 and mTORC2, as directly compared to rapamycin [1], makes it essential for dissecting the roles of each complex in cell growth, proliferation, and survival, and for validating mTOR as a therapeutic target in resistant contexts.

Investigating mTOR-Driven Signaling in Hepatocellular Carcinoma (HCC) Preclinical Models

The documented in vivo efficacy of WAY-600 in a HepG2 xenograft model [1] supports its application in preclinical studies of hepatocellular carcinoma. Researchers can use WAY-600 to explore mTOR pathway dependencies, evaluate downstream signaling changes (p-S6K1, p-AKT S473), and assess its impact on tumor growth and angiogenesis in this cancer type.

Combination Therapy Research in Colorectal Cancer (CRC) Targeting DNA Damage Response Pathways

Based on evidence that DNA-PKcs mediates resistance to WAY-600 in CRC cells [1], this compound is a valuable asset for studies investigating combination strategies with DNA-PKcs inhibitors (e.g., NU7026, NU7441). This application is critical for developing novel therapeutic regimens to overcome intrinsic resistance in CRC and for identifying patient populations likely to respond to mTOR-targeted therapies.

Selectivity Profiling of PI3K/mTOR Pathway Inhibitors in Cellular Assays

WAY-600's well-defined selectivity profile (>100-fold over PI3Kα, >500-fold over PI3Kγ) [1] makes it an ideal reference compound for benchmarking cellular on-target versus off-target activity. Researchers can use it as a standard to compare the selectivity of novel PI3K or mTOR inhibitors by monitoring phosphorylation of AKT at S473 (mTORC2 readout) versus T308 (PI3K-PDK1 readout) in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.